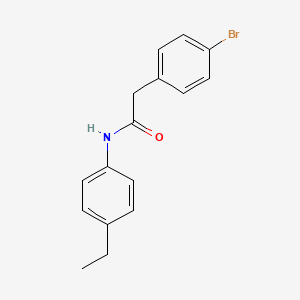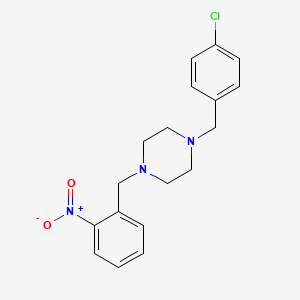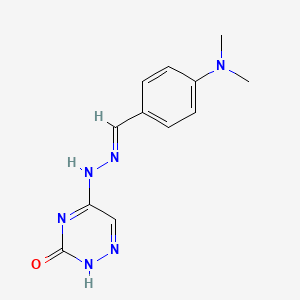
2-chlorobenzyl 2-(acetylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorobenzyl 2-(acetylamino)benzoate is a chemical compound that is used in scientific research for its unique properties. It is also known as CBAB and is synthesized through a specific method that involves several steps. The compound has numerous biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Mecanismo De Acción
The mechanism of action of CBAB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of DNA topoisomerase IIα, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
CBAB has been found to have numerous biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. CBAB has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBAB has several advantages for laboratory experiments. It is a potent inhibitor of certain enzymes, making it a valuable tool for drug discovery. It has also been shown to have potent antitumor activity, making it a potential treatment for cancer. However, CBAB has some limitations for laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that need to be investigated.
Direcciones Futuras
There are several future directions for CBAB research. One area of research is the development of novel anticancer agents based on the structure of CBAB. Another area of research is the investigation of CBAB's mechanism of action and its potential off-target effects. CBAB may also have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the potential of CBAB and its applications in scientific research.
Conclusion:
In conclusion, CBAB is a valuable tool for scientific research due to its unique properties. It is synthesized through a specific method and has been used in various scientific research applications. CBAB's mechanism of action is not fully understood, but it has been shown to have numerous biochemical and physiological effects. It has advantages and limitations for laboratory experiments, and there are several future directions for CBAB research. Overall, CBAB has the potential to be a valuable tool for drug discovery and the development of novel treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of CBAB involves several steps, starting with the reaction of 2-chlorobenzyl alcohol with 2-aminobenzoic acid to form 2-chlorobenzyl 2-aminobenzoate. This compound is then acetylated with acetic anhydride to form CBAB. The final product is obtained through recrystallization and purification. This synthesis method has been successfully used to produce high-quality CBAB for scientific research purposes.
Aplicaciones Científicas De Investigación
CBAB has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. It has been found to have potent antitumor activity and has been used in the development of novel anticancer agents. CBAB has also been used to inhibit the activity of certain enzymes, making it a valuable tool for drug discovery.
Propiedades
IUPAC Name |
(2-chlorophenyl)methyl 2-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)18-15-9-5-3-7-13(15)16(20)21-10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPROBHGRALBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B5834019.png)



![2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B5834060.png)
![2,3-dichloro-4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5834064.png)
![3-benzyl-6-methyl-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5834068.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5834076.png)




![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)
